4,5-diphenyl-1H-imidazole-2-carbaldehyde
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Overview
Description
4,5-Diphenyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with two phenyl groups at positions 4 and 5, and an aldehyde group at position 2. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets due to their broad range of chemical and biological properties .
Mode of Action
It has been suggested that imidazole derivatives show remarkable binding affinity at the active site of their target receptors . The binding energy indicates a high affinity at the active site of the receptor .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The compound is a solid at room temperature , which could influence its absorption and distribution
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,5-diphenyl-1H-imidazole-2-carbaldehyde. For instance, the compound is stored in a refrigerator , suggesting that it may be sensitive to temperature. Moreover, its physical form as a solid could also influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of benzil, benzaldehyde, and ammonium acetate in the presence of an acid catalyst. One common method is the one-pot condensation reaction where benzil and benzaldehyde react with ammonium acetate in glacial acetic acid . The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diphenyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4,5-diphenyl-1H-imidazole-2-carboxylic acid.
Reduction: 4,5-diphenyl-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
4,5-Diphenyl-1H-imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a precursor for pharmaceutical compounds with therapeutic potential.
Comparison with Similar Compounds
2-Imidazolecarboxaldehyde: Lacks the phenyl groups, making it less hydrophobic and potentially less active in certain biological contexts.
4-Methyl-5-imidazolecarboxaldehyde: Contains a methyl group instead of phenyl groups, altering its reactivity and physical properties.
4,5-Diphenyl-1H-imidazole:
Uniqueness: 4,5-Diphenyl-1H-imidazole-2-carbaldehyde is unique due to the combination of its imidazole core, phenyl substituents, and reactive aldehyde group. This combination allows for diverse chemical modifications and a broad range of applications in various fields.
Properties
IUPAC Name |
4,5-diphenyl-1H-imidazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-11-14-17-15(12-7-3-1-4-8-12)16(18-14)13-9-5-2-6-10-13/h1-11H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUDTORHHCZWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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